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Compound of Interest

Compound Name: (rel)-RSD 921

Cat. No.: B1680142

This technical guide provides a comprehensive overview of the discovery and development
history of (rel)-RSD 921, a potent sodium channel blocker with demonstrated antiarrhythmic
and local anesthetic properties. The document is intended for researchers, scientists, and drug
development professionals, offering detailed insights into the compound's pharmacological
profile, mechanism of action, and the experimental methodologies employed in its
characterization.

Introduction and Discovery

(rel)-RSD 921, also known as PD123,497, is the (1R,2R)-(+)-enantiomer of the racemic kappa
(k) opioid receptor agonist (x)PD117,302.[1] Its development stemmed from a systematic
investigation into the enantiomers of arylacetamide compounds, which were initially explored
for their opioid receptor activity.[1] While its parent compound and the corresponding (S,S)
enantiomer exhibit high affinity for opioid receptors, (rel)-RSD 921 was found to have
significantly lower activity at these sites.[1] Instead, preliminary studies revealed a
pharmacological profile akin to that of lidocaine, suggesting its potential as a local anesthetic
and antiarrhythmic agent.[1] Subsequent research has solidified its primary mechanism of
action as a potent blocker of voltage-gated sodium channels.[1][2][3]

Chemical and Physical Properties
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Property Value
(1R,2R)-(+)-N-methyl-N-[2-(1-
IUPAC Name pyrrolidinyl)cyclohexyl]lbenzo[b]thiophene-4-

acetamide monochloride

Molecular Formula

C21H28N20S

Molecular Weight 406 g/mol (hydrated hydrochloride salt)
Melting Point 147 °C
Lipid Partition Coefficient (log P) 1.59

Pharmacological Profile: Quantitative Data

The pharmacological activity of (rel)-RSD 921 has been extensively characterized through a

series of in vitro and in vivo studies. The following tables summarize the key quantitative data

from these investigations.

Table 1: Opioid Receptor Binding Affinity[1]

(rel)-RSD 921 ICso RSD920 (racemate)

Receptor Subtype Radioligand
g P ’ (HM) ICs0 (M)

[BH](D-Ala2, N-methyl-

Mu (W) Phe*, Gly-ol%)- 7.6 0.01
enkephalin (DAMGO)

Kappa (k) [3H]U-69,593 0.4 0.0004
[*H]D-Pen?, D-Pen>

Delta (d) >10 Not Reported

enkephalin (DPDPE)

Table 2: Voltage-Gated Sodium Channel Blocking Potency[1][2]
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Channel Isoform Preparation Parameter Value (pM)
) Xenopus laevis )
rNav1.5 (cardiac) ECso (tonic block) 47+ 3
oocytes
Xenopus laevis .
rNav1.2 (neuronal) ECso (tonic block) 3714
oocytes
rNavl1.4 (skeletal Xenopus laevis )
ECso (tonic block) 35+3
muscle) oocytes
IFMQ3 mutant (non- Xenopus laevis
, o ECso 110+£5.5
inactivating neuronal) oocytes
Rat fetus cortical N
Not specified ICso 6.1

preparations

Table 3: Use-Dependent Block of Sodium Channels at 30 Hz[1]

(rel)-RSD 921
Concentration (uM)

Channel Isoform

% Block of Evoked Current

rNav1.5 (cardiac) 100 81+4

rNavl1.4 (skeletal muscle) 100 405

rNav1.2 (neuronal) 100 24 +3
Table 4: In Vitro Neuromuscular Preparations[1]

Preparation Parameter Value (pM)

Rat diaphragm/phrenic nerve ECso (inhibition of contraction) 100

Vas deferens/hypogastric o ]

ECso (inhibition of contraction) 15

nerve

Mechanism of Action
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The primary mechanism of action of (rel)-RSD 921 is the blockade of voltage-gated sodium
channels.[1][3] This action is consistent with its classification as a Class | antiarrhythmic agent.
[2] The blockade is state-dependent, with a preferential interaction with the open state of the
sodium channel.[2] This is evidenced by the use-dependent block, which is more pronounced
at higher stimulation frequencies, a characteristic that is particularly relevant for the treatment
of tachyarrhythmias.[1][2] The enhanced block under ischemic conditions (low pH) further
suggests its potential utility in managing arrhythmias associated with myocardial ischemia.[1][3]

In addition to sodium channel blockade, (rel)-RSD 921 has been shown to block transient and
sustained outward potassium currents, although with reduced potency compared to its effects
on sodium currents.[1][3] This dual ion channel blocking activity may contribute to its overall
antiarrhythmic profile.
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Signaling pathway of (rel)-RSD 921's antiarrhythmic action.
Experimental Protocols
4.1. Radioligand Binding Assays for Opioid Receptors

» Objective: To determine the binding affinity of (rel)-RSD 921 for mu (u), kappa (k), and delta
() opioid receptors.

o Receptor Source: Not explicitly stated, but likely membrane preparations from cells
expressing the specific opioid receptor subtypes or from brain tissue.
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e Radioligands:
o M-receptor: [3H](D-Ala2, N-methyl-Phe#*, Gly-ol°)-enkephalin (DAMGO) (2 nM)[1]
o K-receptor: [3H]U-69,593 (3 nM)[1]
o d-receptor: [3H]D-Pen?, D-Pen> enkephalin (DPDPE) (2 nM)[1]
e Assay Procedure:
o Membrane aliquots are incubated in duplicate in a total assay volume of 1 mL.

o Incubations contain the specified radioligand and increasing concentrations of the test
compound ((rel)-RSD 921 or RSD920).

o Non-specific binding is determined in the presence of a high concentration of a selective
unlabeled ligand (e.g., morphine for p-receptors, unlabeled U-69,593 for k-receptors).

o Incubations are carried out at 25°C for 60 minutes.

o The reaction is terminated by rapid filtration through glass fiber filter strips (e.g., Whatman
GF/B) to separate bound and free radioligand.

o The radioactivity retained on the filters is quantified by liquid scintillation counting.

o ICso values are calculated from the competition binding curves.
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Workflow for radioligand binding assay.

4.2. Two-Electrode Voltage Clamp in Xenopus laevis Oocytes

» Objective: To characterize the electrophysiological effects of (rel)-RSD 921 on different
isoforms of voltage-gated sodium channels.
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o Expression System:Xenopus laevis oocytes injected with cRNA encoding specific rat sodium
channel isoforms (rNav1.5, rNavl1.2, rNav1.4).

» Electrophysiology:

(¢]

A two-electrode voltage clamp is used to measure whole-cell currents.

[¢]

Oocytes are perfused with a solution containing varying concentrations of (rel)-RSD 921.

[¢]

Tonic Block: Currents are evoked by infrequent depolarizing pulses from a holding
potential to assess the baseline block.

[¢]

Use-Dependent Block: Currents are evoked by a train of depolarizing pulses at a specific
frequency (e.g., 30 Hz) to evaluate the frequency-dependent nature of the block.

e Data Analysis:

o The peak inward sodium current is measured in the absence and presence of (rel)-RSD
921.

o ECso values for tonic block are determined by fitting the concentration-response data to a
Hill equation.

o The percentage of current block at the end of a pulse train is used to quantify use-
dependent block.

4.3. In Vivo Cardiovascular and Antiarrhythmic Studies
e Animal Models: Rats, dogs, and baboons.[1][3]

o Cardiovascular Parameters: Blood pressure and heart rate are monitored following
intravenous administration of (rel)-RSD 921. Electrocardiograms (ECG) are recorded to
assess effects on PR and QRS intervals.[1][3]

o Antiarrhythmic Activity:

o Electrical Stimulation: The threshold currents required to induce extrasystoles and
ventricular fibrillation are determined before and after drug administration.[1][3]
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o Coronary Artery Occlusion: The protective effects of (rel)-RSD 921 against arrhythmias
induced by myocardial ischemia are evaluated.[1][3]

o Effective Refractory Period (ERP): The ERP of cardiac tissue is measured to assess
changes in myocardial excitability.[1][3]

Preclinical Development and Potential Therapeutic
Applications

Preclinical studies have demonstrated that (rel)-RSD 921 possesses a promising profile as an
antiarrhythmic and local anesthetic agent.[1] Its primary action as a sodium channel blocker,
coupled with its use-dependent and ischemia-enhanced effects, suggests potential efficacy in
treating a variety of cardiac arrhythmias.[1][2] Subacute toxicology studies in rats and dogs
have indicated limited but quantifiable effects.[1] Pharmacokinetic analyses in baboons have
shown that the plasma concentrations required for in vivo cardiac effects are comparable to the
effective concentrations observed in in vitro assays.[1][3]

A phase | clinical trial in healthy human volunteers indicated that (rel)-RSD 921 was well-
tolerated and had a half-life of approximately 10 hours, with no significant drug-related adverse
effects observed within the tested dose range.[2]

Conclusion

(rel)-RSD 921 is a novel compound that has transitioned from the realm of opioid receptor
research to a potential therapeutic agent for cardiac arrhythmias and local anesthesia. Its well-
characterized mechanism of action as a state- and use-dependent sodium channel blocker
provides a strong rationale for its continued investigation. The comprehensive preclinical data,
supported by detailed in vitro and in vivo experimental evidence, underscores the potential of
(rel)-RSD 921 as a valuable addition to the armamentarium of cardiovascular drugs. Further
clinical development will be crucial in fully elucidating its therapeutic utility and safety profile in
patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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